Potassium (2,6-dichloro-3-(trifluoromethyl)phenyl)trifluoroborate
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Description
Potassium (2,6-dichloro-3-(trifluoromethyl)phenyl)trifluoroborate is a specialized organoboron compound known for its stability and reactivity. It is widely used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium (2,6-dichloro-3-(trifluoromethyl)phenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is preferred due to its efficiency and the stability of the resulting product. The reaction is usually carried out in an aqueous medium at room temperature, followed by purification to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of potassium bifluoride as a fluorinating agent is common in industrial settings due to its cost-effectiveness and availability
Properties
Molecular Formula |
C7H2BCl2F6K |
---|---|
Molecular Weight |
320.90 g/mol |
IUPAC Name |
potassium;[2,6-dichloro-3-(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H2BCl2F6.K/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16;/h1-2H;/q-1;+1 |
InChI Key |
WIFPDUZHQVBRBM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1Cl)C(F)(F)F)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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